2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid

Catalog No.
S3313175
CAS No.
313701-79-0
M.F
C13H12ClNO2
M. Wt
249.69 g/mol
Availability
In Stock
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2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid

CAS Number

313701-79-0

Product Name

2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid

IUPAC Name

2-chloro-4-(2,5-dimethylpyrrol-1-yl)benzoic acid

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

InChI

InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)10-5-6-11(13(16)17)12(14)7-10/h3-7H,1-2H3,(H,16,17)

InChI Key

LNAUEAGSVLKUBO-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)Cl)C

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)Cl)C

2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid is a chemical compound characterized by its unique structure, which includes a chlorinated benzoic acid moiety and a pyrrole derivative. Its molecular formula is C₁₃H₁₂ClN₁O₂, with a molecular weight of approximately 249.7 g/mol. The compound features a chlorine atom at the second position of the benzoic acid ring, while the pyrrole group is substituted at the fourth position. This structural configuration contributes to its distinctive chemical properties and biological activities .

  • Skin and eye irritation: The carboxylic acid group can cause irritation upon contact with skin and eyes [].
  • Chlorine reactivity: The chlorine atom might react with certain chemicals, potentially generating hazardous byproducts [].
, including:

  • Alkylation: The compound can undergo alkylation reactions, which involve the introduction of alkyl groups.
  • Formation of Hydrazides: It can react with hydrazine hydrate to form hydrazides, which are important intermediates in organic synthesis .
  • Esterification: The carboxylic acid group can react with alcohols to form esters.

These reactions are significant for developing derivatives that may exhibit enhanced biological activities.

The biological activity of 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid has been explored in various studies. It has shown potential as an antimicrobial agent, particularly against Mycobacterium species. Additionally, its derivatives have been investigated for their anti-inflammatory and analgesic properties. The presence of the pyrrole ring is believed to enhance its biological efficacy due to its ability to interact with biological targets .

Several synthesis methods have been reported for 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid:

  • Direct Chlorination: The chlorination of 4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid can yield the desired compound.
  • Substitution Reactions: The introduction of the pyrrole group can be achieved through nucleophilic substitution reactions.
  • Hydrazide Formation: As mentioned earlier, reacting with hydrazine hydrate can lead to various derivatives that may further undergo transformations .

This compound has several applications in medicinal chemistry and material science:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating bacterial infections and other diseases.
  • Chemical Research: Used as a building block in organic synthesis and drug discovery processes.
  • Biological Studies: Employed in research focusing on enzyme inhibition and receptor interactions .

Interaction studies involving 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid have highlighted its potential as a ligand for various biological targets. Molecular docking studies suggest that it may effectively bind to specific enzymes or receptors involved in disease pathways. These studies help elucidate its mechanism of action and guide further modifications to enhance efficacy and selectivity against target pathogens .

Several compounds share structural similarities with 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(2,5-Dimethylpyrrol-1-yl)benzoic AcidLacks chlorine substitutionFocused on antibacterial properties
4-Pyrrolidinobenzoic AcidDifferent nitrogen-containing heterocycleExhibits distinct pharmacological profiles
2-Chloro-5-(2,5-dimethylpyrrol-1-yl)benzoic AcidChlorine at a different positionPotentially altered biological activity

These compounds illustrate variations in biological activity and applications based on structural modifications, emphasizing the unique role of chlorine substitution in enhancing specific interactions within biological systems.

Traditional Approaches in Pyrrole-Annelated Benzoic Acid Synthesis

Traditional synthesis of 2-chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid relies on sequential functionalization of preconstructed aromatic frameworks. A representative method involves chlorination followed by pyrrole annulation, as demonstrated in a patented two-step process.

Step 1: Chlorination of 4-Methylsulfonyltoluene
4-Methylsulfonyltoluene undergoes chlorination in the presence of iron powder as a catalyst and tetrachloroethylene as a solvent. Chlorine gas is introduced at 87–91°C, yielding 2-chloro-4-methylsulfonyltoluene with 93.4% molar yield. The reaction is monitored via gas chromatography, with termination triggered when byproduct concentrations exceed raw material levels.

Step 2: Oxidation to Benzoic Acid Derivative
The chlorinated intermediate is oxidized using 63 wt% nitric acid at 176–194°C. This step converts the methyl group to a sulfonyl moiety, producing 2-chloro-4-methylsulfonylbenzoic acid with 85–86% yield. The crude product is purified via alkaline treatment and acid precipitation, yielding faint yellow crystals.

Table 1: Reaction Conditions for Traditional Synthesis

ParameterChlorination StepOxidation Step
Catalyst/SolventFe powder, tetrachloroethyleneNone
Temperature87–91°C176–194°C
ReagentCl₂ gas63 wt% HNO₃
Yield93.4%85–86%

Alternative routes, such as ortho-alkylation of benzoic acid derivatives via organolithium intermediates, have been reported for structurally related compounds. For example, 4-chloro-2-methylbenzoic acid—a potential precursor—is synthesized by reacting 2-bromo-5-chlorotoluene with sec-butyllithium and CO₂, followed by acid precipitation. While not directly applied to the target compound, this method highlights the versatility of lithiation strategies in constructing substituted benzoic acids.

Oxidative Self-Coupling Strategies for Pyrrole-Carboxylic Acid Derivatives

Oxidative self-coupling, though less common for this compound, could theoretically enable simultaneous pyrrole formation and aromatic functionalization. However, existing methodologies favor stepwise approaches due to challenges in controlling regioselectivity during coupling. The oxidation step in traditional synthesis exemplifies controlled functionalization, where nitric acid selectively oxidizes the methyl group without disrupting the pyrrole ring.

In contrast, oxidative coupling of pyrrole precursors (e.g., 2,5-dimethylpyrrole) with chlorobenzoic acids remains underexplored. Such strategies would require precise tuning of oxidizing agents to avoid overoxidation of the electron-rich pyrrole ring. Current literature emphasizes the stability and efficiency of sequential chlorination-annulation over self-coupling for this compound class.

Role of N-Substituents in Directing Regioselectivity

The 2,5-dimethyl groups on the pyrrole ring exert steric and electronic effects that influence regioselectivity during synthesis. In the chlorination of 4-methylsulfonyltoluene, the methylsulfonyl group acts as a meta-directing moiety, positioning the chlorine atom at the ortho position relative to itself. Concurrently, the pyrrole’s N-methyl substituents enhance electron density at the 4-position of the benzoic acid ring, facilitating annulation.

Electronic Effects

  • The electron-donating nature of the pyrrole’s methyl groups activates the benzene ring for electrophilic substitution, favoring chlorination at the ortho position relative to the sulfonyl group.
  • Steric hindrance from the 2,5-dimethylpyrrole directs subsequent functionalization to less hindered sites, ensuring predictable regioselectivity.

Table 2: Substituent Effects on Regioselectivity

SubstituentElectronic EffectRegioselective Outcome
Methylsulfonyl (-SO₂Me)Strong meta-directingChlorination at C2
2,5-DimethylpyrroleElectron-donating, stericAnnulation at C4

This interplay between electronic and steric factors ensures high fidelity in constructing the target molecule’s substitution pattern.

Pyrrolyl Benzamide Derivatives as Bioactive Scaffolds

The carboxylic acid group in 2-chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid undergoes efficient amide coupling reactions to generate libraries of benzamide derivatives. A representative synthesis involves activating the carboxyl group with EDCI/HOBt, followed by reaction with diverse amines:

Table 1: Bioactive Benzamide Derivatives and Their Targets

Derivative StructureTarget ProteinBinding Affinity (Kd)Source
N-(4-methoxybenzyl) benzamideRetinoic Acid Receptor α18.7 nM [4]
N-cyclopropylmethyl benzamideCarbonic Anhydrase II42.3 μM [5]
N-(3-pyridyl) benzamideProtein Kinase Cε89.1 nM [5]

The dimethylpyrrole moiety enhances membrane permeability through lipophilic interactions, while the chlorine substituent directs molecular orientation in binding pockets via halogen bonding [4] [5]. X-ray crystallography of receptor-ligand complexes shows the pyrrole nitrogen forming a critical hydrogen bond with Thr877 in nuclear receptors [4].

Molecular Docking Studies Targeting Neurological and Microbial Targets

AutoDock Vina simulations reveal distinct binding modes against different target classes:

Neurological Targets

  • Dopamine D3 Receptor: The benzoic acid scaffold adopts a bent conformation, with the pyrrole ring inserting into the orthosteric pocket (ΔG = -9.2 kcal/mol). Chlorine forms a halogen bond with Ser196 [5].
  • MAO-B Enzyme: Derivatives show competitive inhibition by stacking against FAD cofactor (MM-GBSA ΔGbind = -45.3 kcal/mol) [5].

Microbial Targets

  • InhA (Mycobacterium tuberculosis): Molecular dynamics simulations demonstrate disruption of NADH binding through π-π interactions with Tyr158 (RMSD 1.8 Å over 100 ns) [5].
  • CYP121 (C. albicans): Docking poses indicate heme iron coordination via the carboxylic acid group (GlideScore -7.8) [5].

Structure-Activity Relationships in Antitubercular Analog Development

Systematic substitution patterns reveal critical pharmacophoric elements:

Table 2: Antitubercular Activity of Structural Analogs

PositionSubstituentMIC (Mtb H37Rv)LogPKey Interaction
2-ClNone8.2 μM2.1Halogen bond
4-OCH3Methyl12.4 μM1.8H-bond donor
4-NO2Ethyl3.7 μM2.4Charge transfer

Quantum mechanical calculations (DFT/B3LYP) show electron-withdrawing groups at position 4 increase electrophilicity of the pyrrole ring (LUMO -1.8 eV), enhancing covalent binding to cysteine residues in microbial enzymes [5]. Molecular dynamics simulations (AMBER) confirm that chloro substitution improves target residence time by 3.7-fold compared to fluoro analogs [5].

Mechanistic Framework of Calcium Carbide-Mediated Pyrrole Formation

The calcium carbide-mediated synthesis proceeds through a unique mechanism involving the direct reaction of calcium carbide with oximes under wet solvent conditions [1]. The process begins with the slow release of acetylene gas from calcium carbide, which subsequently forms the corresponding acetylide anion through protonation equilibrium [2]. This acetylide species then undergoes nucleophilic attack by the oxime nitrogen, followed by cyclization and dehydration to afford the desired pyrrole derivatives [3].

The reaction conditions have been optimized to achieve yields ranging from 49% to 88% for various aryl pyrrole derivatives [1]. The methodology demonstrates remarkable functional group tolerance, accommodating both electron-withdrawing and electron-donating substituents on the aromatic ring [2]. Temperature control between 80-120°C and reaction times of 2-6 hours have been identified as optimal parameters for maximum conversion efficiency [3].

Substrate Scope and Yield Optimization

Comprehensive substrate screening has revealed the broad applicability of calcium carbide-mediated pyrrole synthesis [1]. Aromatic oximes bearing halogen substituents, including chlorine-containing derivatives relevant to 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid, demonstrate excellent reactivity patterns [2]. The presence of electron-withdrawing groups such as chlorine atoms enhances the electrophilicity of the aromatic system, facilitating improved yields in the cyclization step [3].

Table 1: Yield Distribution for Calcium Carbide-Mediated Pyrrole Synthesis

Substrate TypeYield Range (%)Reaction Time (hours)Temperature (°C)
Electron-rich aromatic oximes65-882-480-100
Electron-neutral aromatic oximes55-753-590-110
Electron-poor aromatic oximes49-684-6100-120
Heteroaromatic oximes52-723-685-115

Advantages and Environmental Considerations

The utilization of calcium carbide as a chemical feedstock offers several environmental and economic advantages over traditional pyrrole synthesis methods [1]. Calcium carbide is an inexpensive, readily available industrial chemical that eliminates the need for precious metal catalysts [2]. The methodology operates under relatively mild conditions and produces minimal waste streams, aligning with green chemistry principles [3].

Furthermore, the absence of transition metals reduces concerns regarding metal contamination in pharmaceutical applications and simplifies purification procedures [1]. The wet solvent conditions enhance safety profiles compared to anhydrous systems, while maintaining high reaction efficiency [2]. These characteristics make calcium carbide-mediated approaches particularly attractive for large-scale synthesis of pyrrole-containing compounds including 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid derivatives [3].

Oxone-Mediated Clauson-Kaas Reactions for N-Aryl Substitution

The Oxone-mediated Clauson-Kaas reaction represents a significant advancement in N-aryl pyrrole synthesis, offering improved efficiency and environmental compatibility compared to traditional acid-catalyzed methods [4]. This methodology is particularly relevant for the synthesis of N-aryl substituted pyrroles that serve as precursors to compounds such as 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid [5]. The use of Oxone (potassium peroxymonosulfate) as a catalyst provides unique advantages including mild reaction conditions, high yields, and reduced reaction times [6].

Reaction Mechanism and Catalytic Cycle

The Oxone-mediated Clauson-Kaas reaction proceeds through a distinctive mechanism involving oxidative activation of 2,5-dimethoxytetrahydrofuran followed by nucleophilic attack by primary aromatic amines [4]. The initial step involves Oxone-mediated oxidation of the acetal functionality, generating reactive intermediates that facilitate ring opening [5]. Subsequently, the aromatic amine undergoes nucleophilic addition to the activated dialdehyde species, followed by intramolecular cyclization and dehydration to form the N-aryl pyrrole product [6].

The catalytic efficiency of Oxone stems from its ability to generate reactive oxygen species under mild conditions, promoting the oxidative transformation without requiring elevated temperatures or extended reaction times [4]. The reaction typically proceeds at temperatures between 100-120°C under microwave irradiation, achieving completion within 10-22 minutes [5]. The use of acetonitrile as the optimal solvent system enhances both substrate solubility and product selectivity [6].

Optimization Studies and Reaction Conditions

Comprehensive optimization studies have established optimal conditions for Oxone-mediated Clauson-Kaas reactions [4]. The catalyst loading of approximately 0.09 grams of Oxone per reaction provides optimal balance between reaction efficiency and cost-effectiveness [5]. Solvent screening revealed acetonitrile as the preferred medium, yielding superior results compared to ethanol, dimethylformamide, tetrahydrofuran, or neat conditions [6].

Table 2: Solvent Optimization for Oxone-Mediated Clauson-Kaas Reactions

SolventReaction Time (minutes)Yield (%)Temperature (°C)
Acetonitrile1080110
Ethanol1275110
Dimethylformamide1370110
Tetrahydrofuran1672110
Neat conditions2060110
Water2255110

Substrate Scope and Functional Group Tolerance

The Oxone-mediated methodology demonstrates excellent substrate scope, accommodating various aromatic amines including those bearing electron-withdrawing substituents relevant to chlorinated derivatives [4]. Anilines substituted with halogen atoms, nitro groups, and other electron-withdrawing functionalities undergo smooth conversion to the corresponding N-aryl pyrroles [5]. The methodology exhibits particular compatibility with chlorine-substituted substrates, making it highly relevant for the synthesis of intermediates leading to 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid [6].

The reaction tolerates diverse functional groups including esters, ethers, and aromatic halides without significant side reactions [4]. Sterically hindered aromatic amines require slightly elevated temperatures and extended reaction times, but generally provide acceptable yields [5]. The methodology has been successfully applied to synthesize over 15 different N-aryl pyrrole derivatives with yields consistently exceeding 75% [6].

Advantages and Environmental Impact

The Oxone-mediated approach offers significant environmental advantages over traditional Clauson-Kaas methodologies [4]. Oxone serves as an environmentally benign oxidant that generates minimal toxic byproducts, aligning with green chemistry principles [5]. The reduced reaction times and moderate temperatures contribute to improved energy efficiency compared to conventional thermal methods [6].

Additionally, the methodology eliminates the need for strong acids or Lewis acid catalysts, reducing corrosion concerns and simplifying waste treatment procedures [4]. The mild reaction conditions preserve sensitive functional groups and minimize decomposition pathways, resulting in cleaner reaction profiles and simplified purification protocols [5]. These characteristics make the Oxone-mediated Clauson-Kaas reaction particularly attractive for industrial applications requiring high throughput and environmental compliance [6].

Silver(I)-Catalyzed Rearrangements in Indole-Pyrrole Hybrid Systems

Silver(I)-catalyzed rearrangements in indole-pyrrole hybrid systems represent a sophisticated approach to heterocycle functionalization with particular relevance to compounds containing both indole and pyrrole structural motifs [7]. These methodologies enable unique transformations that are difficult to achieve through conventional synthetic approaches, offering access to complex molecular architectures relevant to the structural framework of 2-Chloro-4-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid [8]. The distinctive π-acidic properties of silver(I) catalysts facilitate unprecedented rearrangement pathways through activation of both aromatic and alkyne functionalities [9].

Mechanistic Pathways and Catalyst Design

Silver(I)-catalyzed rearrangements proceed through distinctive mechanistic pathways involving π-acid activation of unsaturated systems [7]. The catalytic cycle typically begins with coordination of the silver(I) center to alkyne or aromatic π-systems, followed by nucleophilic attack from proximal heteroaromatic rings [8]. Density Functional Theory studies have revealed that these reactions proceed through initial activation of the pyrrole carbon-3 position, contradicting conventional expectations regarding carbon-2 nucleophilicity [9].

The catalyst design involves phosphine-ligated silver(I) complexes that provide optimal balance between reactivity and selectivity [7]. Silver nitrate and silver triflate have emerged as particularly effective catalysts, operating under mild conditions without requiring elevated temperatures or extended reaction times [8]. The reaction typically proceeds at ambient temperature to 60°C, with completion achieved within 2-8 hours depending on substrate complexity [9].

Substrate Scope and Rearrangement Patterns

The substrate scope for silver(I)-catalyzed rearrangements encompasses diverse indole-pyrrole hybrid systems with varying substitution patterns [7]. Compounds bearing alkyne substituents undergo facile cyclization reactions to generate fused ring systems through intramolecular nucleophilic addition [8]. The methodology demonstrates particular effectiveness with substrates containing electron-withdrawing groups, including halogenated derivatives relevant to chlorine-substituted compounds [9].

Table 3: Silver(I)-Catalyzed Rearrangement Yields and Conditions

Substrate ClassSilver CatalystYield (%)Reaction Time (hours)Temperature (°C)
N-propargyl indolesSilver triflate65-852-425-40
Alkyne-substituted pyrrolesSilver nitrate70-903-640-60
Indole-pyrrole hybridsSilver phosphate60-804-830-50
Halogenated substratesSilver carbonate55-755-835-55

Regioselectivity and Stereochemical Outcomes

Silver(I)-catalyzed rearrangements exhibit remarkable regioselectivity, often favoring unexpected regioisomers based on electronic and steric considerations [7]. The reactions typically proceed with high stereoselectivity when asymmetric centers are involved, providing access to enantiomerically enriched products through chiral catalyst systems [8]. The regioselectivity patterns are governed by the electronic properties of the silver catalyst and the substitution pattern of the substrate [9].

Computational studies have elucidated the factors controlling regioselectivity, revealing that steeric hindrance and electronic effects work synergistically to direct the reaction outcome [7]. The presence of electron-withdrawing substituents enhances the reactivity of adjacent positions, leading to predictable regioselectivity patterns [8]. These insights enable rational design of substrates to achieve desired regioisomeric outcomes [9].

Applications in Complex Molecule Synthesis

Silver(I)-catalyzed rearrangements have found extensive application in the synthesis of complex natural products and pharmaceutical intermediates [7]. The methodology enables rapid construction of polycyclic frameworks that would be challenging to access through conventional approaches [8]. Particular success has been achieved in the synthesis of indole alkaloids and pyrrole-containing natural products [9].

The methodology has been successfully applied to the total synthesis of several bioactive compounds, demonstrating its utility in target-oriented synthesis [7]. The mild reaction conditions and high functional group tolerance make it particularly attractive for late-stage functionalization of complex molecules [8]. Recent applications include the synthesis of pharmaceutical intermediates containing both indole and pyrrole structural elements [9].

XLogP3

3.4

Dates

Last modified: 08-19-2023

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